20-HETE-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

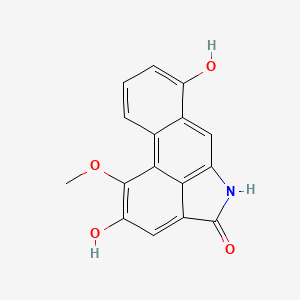

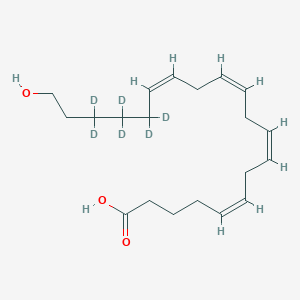

20-HETE-d6 contains six deuterium atoms at the 16, 16/', 17, 17/', 18 and 18/' positions. It is intended for use as an internal standard for the quantification of 20-HETE by GC- or LC-MS. 20-HETE is a cytochrome P450 (CYP450) metabolite postulated to play an autacoid role in the renal and cerebral vasculature. In rat cerebral microvessels, 20-HETE is a vasoconstrictor that mediates pressure-induced autoregulatory vasoconstriction. 20-HETE is excreted mainly as the glucuronide conjugate. The concentration of free 20-HETE (20-40 pg/ml in human urine) is about 10-fold lower than the corresponding concentration of the 20-glucuronide.

Applications De Recherche Scientifique

Activation of TRPC6 Channels

20-HETE activates mouse TRPC6 channels expressed in HEK293 cells. It induces an inward, non-selective current in whole-cell recordings. This activation is inhibited by various agents, but remains unaffected by others, indicating a specific pathway of action (Basora et al., 2003).

Regulation of Renal Vasoconstrictor Responsiveness

20-HETE contributes to the regulation of renal vasoconstrictor responsiveness. Inhibitors of 20-HETE have been found to reduce renal vasoconstrictor responses, suggesting its role in renal function and blood pressure regulation (Quilley et al., 2003).

Role in Blood Pressure Regulation

20-HETE plays a complex role in blood pressure regulation. It contributes to antihypertensive mechanisms in kidney tubules by inhibiting sodium reabsorption, while in microvasculature, it has a pressor role by sensitizing smooth muscle cells to constrictor stimuli (Wu et al., 2014).

Contraction of Small Coronary Arteries

20-HETE induces contraction in small coronary arteries by activating Rho-kinase and phosphorylating myosin light chain (MLC20). This mechanism is independent of endothelium and suggests a significant role in coronary artery function (Randriamboavonjy et al., 2003).

Association with Endothelial Dysfunction

Urinary 20-HETE has been associated with endothelial dysfunction in humans. It is correlated with body mass index and sodium excretion, and inversely related to endothelium-dependent vasodilation (Ward et al., 2004).

Role in Hypertension Models

20-HETE plays a role in increasing blood pressure and altering vascular responsiveness in L-NAME-induced hypertension models in rats. This suggests its potential involvement in the development of essential hypertension in humans (Özen et al., 2018).

Antagonizing EDHF-Mediated Relaxation

20-HETE antagonizes endothelium-derived hyperpolarizing factor (EDHF)-mediated relaxation in small coronary arteries, indicating a role in coronary artery tone regulation (Randriamboavonjy et al., 2005).

Nitric Oxide and Pulmonary Arteries

20-HETE mediates relaxation of pulmonary arteries through an elevation of intracellular calcium concentration and the release of nitric oxide (NO) from endothelial cells (Yu et al., 2002).

Propriétés

Formule moléculaire |

C20H26D6O3 |

|---|---|

Poids moléculaire |

326.5 |

Nom IUPAC |

(5Z,8Z,11Z,14Z)-16,16,17,17,18,18-hexadeuterio-20-hydroxyicosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12,21H,2,5,8,11,13-19H2,(H,22,23)/b3-1-,6-4-,9-7-,12-10-/i11D2,13D2,15D2 |

Clé InChI |

NNDIXBJHNLFJJP-KGSJLPHXSA-N |

SMILES |

C(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCO |

Synonymes |

20-hydroxy Arachidonic Acid-d6 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.